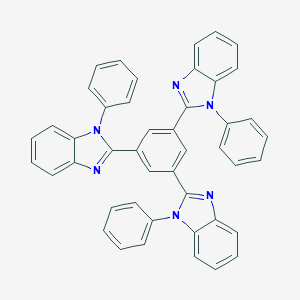
TPBi
Overview
Description
Transcriptome-wide profiling of biological interactions (TPBi) is a powerful technique used to study the biological interactions between proteins and other molecules. It is a powerful tool for studying the molecular mechanisms of cellular processes and can provide insight into the complexity of cellular interactions. This compound can be used to analyze the functional relationships between proteins, to identify potential drug targets, and to understand the effects of environmental and genetic factors on a cell's physiology.
Scientific Research Applications
Supramolecular Self-Assembled Multilayers of Terpyridine-Functionalized Perylene Bisimide Metal Complexes :
- This study used a terpyridine-functionalized perylene bisimide chromophore (TPBI) in the fabrication of self-assembled Fe-TPBI multilayers. It was found that the absorbed energy in the multilayer is dissipated to the gold surface by ultrafast processes (Tuccitto et al., 2009).
Organic Photovoltaic Cells Based on this compound as a Cathode Buffer Layer :
- This paper investigated the role of this compound as a cathode buffer layer in organic photovoltaic cells. The study systematically studied the effect of this compound film thickness and its impact on the electrical characteristics and performance enhancement of the devices (Yu et al., 2011).
Phenylbenzimidazole-Based New Bipolar Host Materials for Efficient Phosphorescent Organic Light-Emitting Diodes :
- This research designed and synthesized new bipolar host materials based on this compound for use in phosphorescent organic light-emitting diodes (PhOLEDs). These materials were shown to be effective for bipolar charge transport and suitable for harvesting green electrophosphorescence (Takizawa et al., 2009).
Antisolvent Engineering to Optimize Grain Crystallinity and Hole-Blocking Capability of Perovskite Films for High-Performance Photovoltaics :
- In this study, this compound was incorporated into the antisolvent to regulate grain growth and charge transport of perovskite films in solar cells. This compound enhanced the hole-blocking capability and led to a significant improvement in the performance of inverted perovskite solar cells (Huang et al., 2021).
Photoemission Study of a New Electroluminescent Material Trimer of N-Arylbenzimidazoles (this compound)
:
- This research explored the electronic properties of ultra-thin films of this compound on Ag substrates. It contributed to understanding the this compound–metal interface, which is crucial for the development of electroluminescent materials (Cheng et al., 2000).
n-Doping of Organic Semiconductors for Enhanced Electron Extraction from Solution Processed Solar Cells Using Alkali Metals :
- This study focused on n-doping of this compound in a solution process using sodium as the electron donor. The findings are significant for improving charge carrier injection and extraction in organic optoelectronic devices (Schneider et al., 2016).
Bright-Blue Electroluminescence from a Silyl-Substituted Ter-(Phenylene–Vinylene) Derivative :
- This paper reports the development of a bright-blue electroluminescent device using this compound as the host and electron transporter. The study provides insights into the application of this compound in creating high-efficiency electroluminescent devices (Gao et al., 1999).
Mechanism of Action
Target of Action
The primary target of TPBi is the electron transport layer in optoelectronic devices . It acts as a hole-blocking material, preventing holes from reaching the electron transport layer .
Mode of Action
This compound interacts with its targets by blocking holes, which are essentially spaces in an atom where an electron can exist. By doing so, it ensures that electrons and holes effectively recombine in the emissive layer, forming excitons and emitting light .
Biochemical Pathways
By blocking holes, it facilitates the recombination of electrons and holes in the emissive layer, leading to the formation of excitons and subsequent light emission .
Pharmacokinetics
It’s worth noting that this compound has excellent thermal stability and solubility in common organic solvents, which can impact its performance in optoelectronic devices .
Result of Action
The primary result of this compound’s action is the efficient emission of light in optoelectronic devices. By blocking holes and facilitating the recombination of electrons and holes in the emissive layer, this compound contributes to the formation of excitons and the subsequent emission of light .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light exposure. For instance, this compound exhibits excellent thermal stability, which is crucial for its performance in optoelectronic devices . Furthermore, this compound has strong absorption in the ultraviolet region, which can effectively block UV light, protecting the stability of the material .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used as an organic synthesis intermediate and pharmaceutical intermediate, and can be used in laboratory research processes and chemical pharmaceutical synthesis processes .
Cellular Effects
It is known that this compound is used in OLEDs as a hole-blocking material, blocking holes from reaching the electron transport layer, allowing electrons and holes to combine well in the luminescent layer to form excitons and emit light .
Molecular Mechanism
It is known that this compound is used in OLEDs as a hole-blocking material, blocking holes from reaching the electron transport layer, allowing electrons and holes to combine well in the luminescent layer to form excitons and emit light .
Properties
IUPAC Name |
2-[3,5-bis(1-phenylbenzimidazol-2-yl)phenyl]-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H30N6/c1-4-16-34(17-5-1)49-40-25-13-10-22-37(40)46-43(49)31-28-32(44-47-38-23-11-14-26-41(38)50(44)35-18-6-2-7-19-35)30-33(29-31)45-48-39-24-12-15-27-42(39)51(45)36-20-8-3-9-21-36/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQBRULPNIVQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC(=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=NC9=CC=CC=C9N8C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H30N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620299 | |
| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192198-85-9 | |
| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(phenyl-2-benzimidazolyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of TPBi is C42H27N9, and its molecular weight is 645.71 g/mol.
ANone: While specific spectroscopic data isn't provided in the provided abstracts, researchers frequently employ techniques like UV-Vis absorption and photoluminescence (PL) spectroscopy to characterize the optical properties of this compound and its interactions with other materials in devices. [, ]
ANone: this compound exhibits favorable thermal stability, withstanding temperatures exceeding 100°C without significant degradation in luminance. [] Additionally, studies highlight its stability under ambient light illumination in atmospheric conditions. []
ANone: Research indicates that this compound demonstrates good compatibility with various organic materials commonly employed in optoelectronic devices. For instance, it shows good compatibility with host materials like CBP and mCP in both phosphorescent and thermally activated delayed fluorescence (TADF) devices. []
ANone: this compound is frequently employed as an electron transport layer (ETL) in organic light-emitting diodes (OLEDs) due to its ability to efficiently transport electrons and block holes. [, , , , , , , , , , , , , , , ]
ANone: The thickness of the this compound layer significantly influences device performance by affecting charge balance and the recombination zone within the device. Studies have shown that optimizing the this compound thickness leads to enhanced current efficiency and lower efficiency roll-off. [, , ]
ANone: Yes, incorporating this compound with other materials like ZnO nanoparticles in layered ETL structures can further enhance device performance by mitigating charge imbalance issues and increasing maximum luminance. []
ANone: Research suggests this compound's potential in organic Schottky junctions (OSJs) as an electron transport layer. Solution-processed this compound in these devices resulted in improved power conversion efficiency due to its smoother surface morphology and lower trap density compared to conventional materials. []
ANone: this compound's deep lowest unoccupied molecular orbital (LUMO) level facilitates efficient electron injection from the cathode while its hole-blocking properties prevent leakage of holes towards the cathode, thereby contributing to a balanced electron and hole recombination within the emissive layer. [, , , , , , ]
ANone: Yes, this compound acts as an exciton blocking layer, confining excitons within the emissive layer and enhancing the probability of radiative recombination, leading to improved device efficiency. [, , , , ]
ANone: While not a light-emitting material itself, this compound can influence the emission color by controlling the recombination zone and energy transfer processes within the device. For instance, it has been used in white OLEDs to balance blue and yellow emissions. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


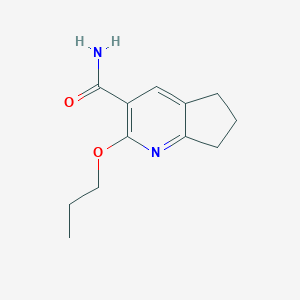
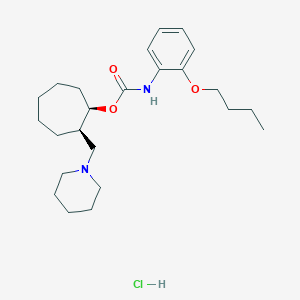
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)
![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)

![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)

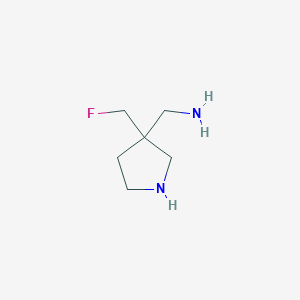

![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)
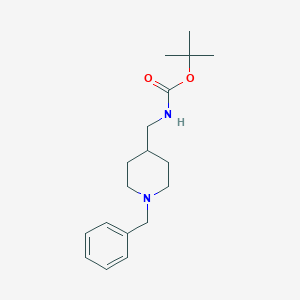
![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)

